molecular formula C8H4ClF3O B150238 2-(Trifluoromethyl)benzoyl chloride CAS No. 312-94-7

2-(Trifluoromethyl)benzoyl chloride

Cat. No. B150238
CAS RN: 312-94-7
M. Wt: 208.56 g/mol
InChI Key: MXIUWSYTQJLIKE-UHFFFAOYSA-N
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Patent
US05733905

Procedure details

A solution of 2.0 g of o-trifluoromethylbenzoic acid in 21 ml of thionyl chloride is heated at reflux for 1 hour. The volatiles are evaporated in vacuo to give a residue which is concentrated from toluene three times and dried under vacuum to give 2.1 g of the desired product as a residue.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:13])([F:12])[C:3]1[CH:11]=[CH:10][CH:9]=[CH:8][C:4]=1[C:5](O)=[O:6].S(Cl)([Cl:16])=O>>[F:1][C:2]([F:13])([F:12])[C:3]1[CH:11]=[CH:10][CH:9]=[CH:8][C:4]=1[C:5]([Cl:16])=[O:6]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
FC(C1=C(C(=O)O)C=CC=C1)(F)F
Name
Quantity
21 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The volatiles are evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a residue which
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated from toluene three times
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
FC(C1=C(C(=O)Cl)C=CC=C1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.